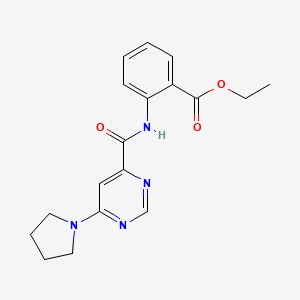

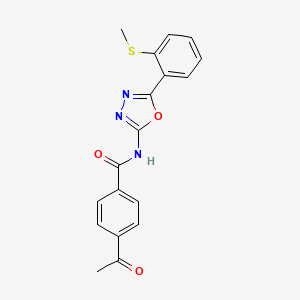

Ethyl 2-(6-(pyrrolidin-1-yl)pyrimidine-4-carboxamido)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidine is a common scaffold in medicinal chemistry, used to create compounds for treating various diseases . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . Pyrimidine derivatives are known to exhibit diverse types of biological and pharmaceutical activities .

Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrrolidine compounds are generally synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . Pyrimidine compounds can be synthesized from ethyl cyanoacetate .Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The pyrimidine ring is an aromatic heterocyclic compound that contains two nitrogen atoms at positions 1 and 3 of the six-membered ring .Applications De Recherche Scientifique

Synthesis of Novel Derivatives : A study by Kuznetsov and Chapyshev (2007) outlined the synthesis of various 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine, demonstrating the compound's utility in the reductive amination of aldehydes (Kuznetsov & Chapyshev, 2007).

Formation of C-Nucleosides : In 1989, Khadem, Kawai, and Swartz reported the coupling of Ethyl 2,5-anhydro-6-O-benzoyl-d-allonodithioate with various amines to form nitrogen-bridged purine-like C-nucleosides, highlighting the compound's role in novel nucleoside formation (Khadem, Kawai, & Swartz, 1989).

Creation of Fused Polyheterocyclic Systems : Bakhite, Al‐Sehemi, and Yamada (2005) synthesized various pyrido and thieno derivatives from ethyl 4-aryl-3-cyano-6-methyl-2-thioxo-1,2-dihydropyridine-5-carbonylates, showcasing the versatility of such compounds in creating fused polyheterocyclic systems (Bakhite, Al‐Sehemi, & Yamada, 2005).

Synthesis of Anticancer Agents : Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives and evaluated them as potential anticancer and anti-5-lipoxygenase agents, indicating the potential therapeutic applications of these compounds (Rahmouni et al., 2016).

Microwave-Mediated Syntheses : Su et al. (2009) explored the microwave-promoted syntheses of pyridine carboxamides and tert-carboximides from 6-acetylpyridine-2-carboxylic acid, demonstrating the use of microwave irradiation in the synthesis of novel compounds (Su et al., 2009).

Design of Anti-Inflammatory Agents : Attallah et al. (2017) designed and synthesized a novel pyrrolizine derivative, ethyl 4-(6-amino-7-cyano-2,3-dihydro-1H-pyrrolizine-5-carboxamido)-benzoate, and evaluated its anti-inflammatory activity, suggesting its potential use in targeted delivery to inflamed tissues (Attallah et al., 2017).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds, such as triazole-pyrimidine hybrids, have shown promising neuroprotective and anti-inflammatory properties . These compounds have been found to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Mode of Action

Similar compounds have shown to interact favorably with active residues of atf4 and nf-kb proteins . These interactions could potentially lead to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .

Biochemical Pathways

Similar compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . These pathways play crucial roles in neuroprotection and anti-inflammatory responses.

Result of Action

Similar compounds have shown promising neuroprotective and anti-inflammatory properties . They have been found to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Propriétés

IUPAC Name |

ethyl 2-[(6-pyrrolidin-1-ylpyrimidine-4-carbonyl)amino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O3/c1-2-25-18(24)13-7-3-4-8-14(13)21-17(23)15-11-16(20-12-19-15)22-9-5-6-10-22/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDHJQGXSPKQIAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC(=NC=N2)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(benzo[d][1,3]dioxole-5-carbonyl)-7-methoxy-2H-chromen-2-one](/img/structure/B2799118.png)

![N-{4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2799121.png)

![5-(4-Chlorophenyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrimidine](/img/structure/B2799122.png)

![3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-[(4-methoxyphenyl)methyl]pyridin-2-amine](/img/structure/B2799125.png)

![N-Benzyl-N-[(5-chloro-3-ethylimidazol-4-yl)methyl]prop-2-enamide](/img/structure/B2799129.png)

![(4-((2,5-Dimethoxyphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2799132.png)

![N-allyl-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzenecarboxamide](/img/structure/B2799134.png)

![5-bromo-2-chloro-N-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2799135.png)

![2-(3-(2-chlorobenzyl)-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(m-tolyl)acetamide](/img/structure/B2799138.png)

![3-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2799139.png)